molecular formula C8H7N3O2 B1292452 6-amino-1H-indazole-3-carboxylic acid CAS No. 885519-22-2

6-amino-1H-indazole-3-carboxylic acid

Cat. No.: B1292452
CAS No.: 885519-22-2
M. Wt: 177.16 g/mol
InChI Key: DTWBPHVPQMMVNK-UHFFFAOYSA-N
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Description

Contextualizing Indazole Derivatives within Pharmaceutical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of the indazole nucleus to serve as a versatile template for the development of ligands for a diverse range of biological targets. The inherent structural features of indazoles allow for multi-directional substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

Derivatives of indazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties. Their utility is underscored by the successful development and marketing of several indazole-containing drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian cancer. These examples highlight the clinical relevance and therapeutic success of the indazole core structure.

Significance of the Indazole-3-Carboxylic Acid Scaffold as a Pharmacophore

Within the broader family of indazoles, the indazole-3-carboxylic acid moiety stands out as a critical pharmacophore and a key synthetic intermediate. The carboxylic acid group at the 3-position provides a crucial handle for chemical modification, allowing for the facile formation of amides, esters, and other derivatives. This functional group can also participate in key hydrogen bonding interactions with biological targets, such as the hinge region of kinases, making it a valuable component in the design of enzyme inhibitors.

The indazole-3-carboxylic acid scaffold is a cornerstone in the synthesis of a variety of biologically active compounds. It serves as a foundational building block for molecules targeting serotonin (B10506) receptors and has been instrumental in the development of nicotinic α-7 receptor partial agonists, which are under investigation for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. nih.gov The strategic importance of this scaffold lies in its ability to orient appended chemical functionalities in a specific three-dimensional arrangement, facilitating high-affinity binding to target proteins.

Overview of 6-Amino-1H-Indazole-3-Carboxylic Acid: Current Research Landscape and Applications

This compound represents a more specialized, yet highly significant, iteration of the indazole scaffold. The introduction of an amino group at the 6-position of the indazole ring adds another layer of functionality and potential for biological interaction. This amino group can act as a hydrogen bond donor or acceptor, and serves as a point for further chemical elaboration to explore structure-activity relationships (SAR).

While extensive research dedicated solely to this compound is not abundant in publicly available literature, its importance can be inferred from the biological activities of its close derivatives. The 6-aminoindazole moiety is a key feature in a number of compounds with potent anticancer activity. nih.gov For example, derivatives of 6-aminoindazole have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

The current research landscape suggests that this compound is primarily utilized as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitor discovery. Its bifunctional nature, possessing both a carboxylic acid and an amino group on the indazole core, makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The table below summarizes the key properties of the constituent scaffolds of this compound, providing a basis for understanding its chemical nature.

PropertyIndazole3-Carboxylic Acid6-Amino Group
Functional Group Bicyclic Aromatic HeterocycleCarboxylic AcidPrimary Amine
Key Role in Molecule Core Scaffold, provides rigidity and aromatic interactions.Synthetic handle, potential for hydrogen bonding with targets.Modulates electronics, provides a point for further derivatization, potential for hydrogen bonding.
pKa (approximate) ~14 (N-H proton)~4-5~4-5 (anilinic amine)

The following table outlines some of the key research applications of derivatives of the this compound scaffold.

Application AreaTarget ClassExample Therapeutic Indication
OncologyProtein KinasesCancers (e.g., Leukemia, Solid Tumors)
NeurologyNicotinic α-7 ReceptorsAlzheimer's Disease, Schizophrenia
GastroenterologySerotonin 5-HT3 ReceptorsChemotherapy-induced Nausea and Vomiting

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWBPHVPQMMVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 1h Indazole 3 Carboxylic Acid and Its Structural Analogues

Established Synthetic Pathways to Indazole-3-Carboxylic Acid Core Structures

The construction of the indazole-3-carboxylic acid backbone can be achieved through several established synthetic methodologies, each offering distinct advantages in terms of starting material availability, scalability, and functional group tolerance.

Diazotization-based Cyclization Reactions

Diazotization-based cyclization reactions represent a classical and widely employed approach for the synthesis of the indazole ring system. One prominent method commences with the hydrolysis of isatin, followed by conversion of the intermediate to a diazonium salt. Subsequent reduction of the diazonium species furnishes an aryl hydrazine (B178648), which then undergoes acid-catalyzed cyclization to yield indazole-3-carboxylic acid google.com.

Another effective diazotization strategy involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. This transformation is typically achieved by treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, and proceeds under mild reaction conditions, offering operational simplicity semanticscholar.org. A similar approach has been successfully applied starting from 2-nitrophenylacetic acid derivatives. These are first reduced to the corresponding amino compounds, which are then acetylated. The subsequent cyclization, induced by reagents like tert-butyl nitrite or sodium nitrite in acetic acid, yields the 1-acetyl-1H-indazole-3-carboxylate, which can be hydrolyzed to the desired carboxylic acid semanticscholar.org.

A notable example of this type of reaction is the synthesis of methyl 1H-indazole-3-carboxylate. In this procedure, a solution of methyl 2-acetylaminophenylacetate and acetic anhydride (B1165640) in acetic acid is treated with a solution of sodium nitrite in water at elevated temperatures. The reaction mixture is then poured into water, and the resulting precipitate is collected and purified to afford the desired product semanticscholar.org.

Palladium-Catalyzed C-H Amination Routes

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C-H amination reactions as a powerful tool for the construction of N-heterocycles. These methods offer an alternative to classical approaches and can provide access to a diverse range of substituted indazoles. Two primary strategies utilizing palladium catalysis for the formation of the indazole nucleus are intramolecular Buchwald-Hartwig amination and catalytic C-H activation followed by intramolecular amination nih.gov.

The intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones is an efficient method for constructing the indazole ring. This reaction proceeds under mild conditions, making it suitable for substrates bearing sensitive functional groups nih.gov.

Alternatively, catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, provides another route to the indazole core. This process often utilizes a catalyst system such as palladium(II) acetate (B1210297) in combination with other reagents nih.gov. While these methods are powerful for the general synthesis of indazoles, their specific application to the synthesis of 6-amino-1H-indazole-3-carboxylic acid would require appropriately substituted starting materials.

Cycloaddition Reactions in Indazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and efficient approach to the indazole skeleton. The reaction between an aryne and a diazo compound is a well-established method for the synthesis of substituted indazoles orgsyn.org. Benzyne (B1209423), a highly reactive intermediate, can be generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The subsequent reaction with a diazo compound, such as ethyl diazoacetate, leads to the formation of the corresponding indazole-3-carboxylate ester orgsyn.org.

The reaction conditions for these cycloadditions are typically mild, and the process tolerates a range of functional groups. However, the regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the aryne and the diazo compound. For instance, the reaction of benzyne with disubstituted diazo compounds can lead to a mixture of 1H- and 3H-indazoles orgsyn.org.

Functional Group Interconversions on the Indazole Scaffold

The synthesis of this compound often relies on the strategic introduction and subsequent transformation of functional groups on a pre-formed indazole ring. A common and effective strategy involves the nitration of the indazole ring at the 6-position, followed by the reduction of the nitro group to the desired amine.

The synthesis of the key intermediate, 6-nitro-1H-indazole-3-carboxylic acid, can be envisioned through the nitrosation of a suitable 6-nitro-substituted precursor. For example, the synthesis of 6-nitro-1H-indazole-3-carbaldehyde has been reported via the nitrosation of 6-nitroindole (B147325) with sodium nitrite in an acidic aqueous solution chemicalbook.com. This suggests that a similar transformation of a 6-nitro-substituted indole-3-carboxylic acid derivative could yield the desired 6-nitro-1H-indazole-3-carboxylic acid.

Once the 6-nitro-1H-indazole-3-carboxylic acid is obtained, the nitro group can be reduced to the corresponding amine. A general and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a mixture of ethanol (B145695) and water at reflux chemicalbook.com. This method is widely used for the reduction of aromatic nitro compounds and is generally high-yielding.

Starting MaterialKey TransformationProductRelevant Section
IsatinHydrolysis, Diazotization, Reduction, Cyclization1H-Indazole-3-carboxylic acid2.1.1
ortho-AminobenzacetamidesDiazotization1H-Indazole-3-carboxylic acid derivatives2.1.1
2-Nitrophenylacetic acid derivativesReduction, Acetylation, Cyclization, Hydrolysis1H-Indazole-3-carboxylic acid2.1.1
2-Halobenzophenone tosylhydrazonesPalladium-catalyzed intramolecular aminationIndazole derivatives2.1.2
Benzyne precursors and diazo compounds[3+2] CycloadditionIndazole-3-carboxylate esters2.1.3
6-NitroindoleNitrosation6-Nitro-1H-indazole-3-carbaldehyde2.1.4
6-Nitro-1H-indazole derivativesReduction (e.g., Fe/HCl)6-Amino-1H-indazole derivatives2.1.4

Strategies for Amination at the Indazole Ring System (specifically addressing "6-amino")

The introduction of an amino group at the C6 position of the indazole ring is a crucial step in the synthesis of the target molecule. This can be achieved through the functional group interconversion described above or potentially through direct amination methods.

Direct Amination Approaches

Direct C-H amination is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. While significant progress has been made in the direct amination of various heterocycles, the direct C-H amination of the indazole ring, particularly at the C6 position of 1H-indazole-3-carboxylic acid, is not yet a well-established method in the literature.

General methodologies for the direct C-H amination of indazoles have been explored, often employing transition metal catalysts. These reactions typically involve the coupling of the indazole with an amine source under oxidative conditions. However, the regioselectivity of such reactions can be a challenge, and the presence of the carboxylic acid group at the C3 position may influence the reactivity and selectivity of the C-H amination on the benzene (B151609) ring. Further research is required to develop a direct and selective method for the C6 amination of 1H-indazole-3-carboxylic acid.

Reduction of Nitro-Indazole Precursors

A primary and efficient route to synthesize this compound and its analogues involves the chemical reduction of a nitro group at the 6-position of the indazole ring. The precursor, 6-nitro-1H-indazole-3-carboxylic acid, serves as a common starting material.

Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves reacting the nitro-indazole precursor with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard catalyst for this reaction, often performed in a solvent such as ethanol or methanol. The reaction proceeds under a hydrogen atmosphere to yield the corresponding 6-amino indazole derivative. nih.govrsc.org This method is favored for its high yields and clean conversion.

Alternative reduction methods can also be utilized, offering flexibility depending on the substrate's functional group tolerance. Metal-acid systems, such as iron powder in the presence of an acid like ammonium (B1175870) chloride, can effectively reduce the nitro group. beilstein-journals.org Another common laboratory-scale method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. These classical methods provide robust alternatives to catalytic hydrogenation.

The choice of reducing agent is crucial to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. Milder, metal-free options like reduction with trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine have also been developed for converting aromatic nitro compounds to amines. organic-chemistry.org

Table 1: Selected Methods for Reduction of 6-Nitro-Indazole Precursors

Precursor Reagents and Conditions Product Reference
6-Nitro indazole derivatives H₂, Pd/C, solvent (e.g., Ethanol) 6-Amino indazole derivatives nih.gov
Aromatic Nitro Compounds Iron powder, Ammonium Chloride Aromatic Amines beilstein-journals.org
Aromatic Nitro Compounds Tin(II) Chloride (SnCl₂), Ethanol Aromatic Amines N/A

Regioselective Functionalization and Derivatization

Once the this compound core is synthesized, its properties can be modulated through regioselective functionalization at several key positions: the nitrogen atoms of the pyrazole (B372694) ring, the carboxylic acid group at C3, and the benzene ring.

Direct alkylation of the 1H-indazole ring typically results in a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. nih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C3 position, the choice of base, the solvent, and the alkylating agent. nih.govnih.gov

To achieve N1-selectivity, conditions that favor the formation of a tight ion pair between the indazole anion and the cation of the base are often employed. For instance, using sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (B95107) (THF) can promote N1-alkylation. nih.govbeilstein-journals.orgresearchgate.net This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen and the oxygen of a C3 substituent (like a carboxylate), sterically hindering the approach of the electrophile to the N2 position. nih.gov

Conversely, conditions that favor a dissociated ion pair, such as using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), can lead to different isomeric ratios, often favoring the thermodynamically more stable N1 product, though N2 substitution can still occur. beilstein-journals.org For certain substrates, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov

The substituent on the indazole ring itself plays a crucial role. Electron-withdrawing groups at positions C5 or C7 can influence the regioselectivity of the alkylation. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms and predict the outcomes of these reactions, suggesting that chelation and other non-covalent interactions drive the formation of N1 or N2 products. nih.gov

Table 2: Conditions Influencing N-Alkylation Regioselectivity of Indazoles

Indazole Substrate Reagents and Conditions Major Product Rationale Reference
C3-Carboxymethyl Indazole NaH, Alkyl Bromide, THF >99% N1-isomer Tight ion pair formation directs alkylation to N1 beilstein-journals.org, nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl Iodide, NaH, DMF Mixture of N1 (38%) and N2 (46%) Polar solvent diminishes N1 selectivity nih.gov
Indazole-3-carboxylate DEAD, PPh₃, Alcohol (Mitsunobu) N2-isomer favored Reaction proceeds via a different mechanism favoring N2 nih.gov

The carboxylic acid group at the C3 position of the indazole ring is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and hydrazides. These derivatives are often key to modulating the pharmacological properties of the molecule.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by first converting the acid to a more reactive species. For example, treating the carboxylic acid with thionyl chloride (SOCl₂) followed by an alcohol can produce the corresponding ester. nih.gov Direct esterification of indazole-3-carboxylic acid can also provide the methyl ester, which serves as a precursor for other derivatives. jocpr.com

Amide formation is commonly accomplished using standard peptide coupling reagents. derpharmachemica.com The carboxylic acid is activated in situ and then reacted with a primary or secondary amine. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). jocpr.comderpharmachemica.comresearchgate.net This method is highly efficient and allows for the synthesis of a wide array of N-substituted indazole-3-carboxamides. derpharmachemica.comunina.it

Hydrazide synthesis involves the reaction of an indazole-3-carboxylic acid ester, typically the methyl or ethyl ester, with hydrazine hydrate (B1144303) (N₂H₄·H₂O). jocpr.com The reaction is usually carried out in a protic solvent like ethanol at reflux. The resulting 1H-indazole-3-carbohydrazide can then be further functionalized, for example, by reacting it with other carboxylic acids to form diacylhydrazide derivatives. jocpr.com

Table 3: Common Derivatization Reactions of 1H-Indazole-3-Carboxylic Acid

Reaction Type Starting Material Key Reagents Product Type Reference
Amide Coupling 1H-Indazole-3-carboxylic acid Amine, EDC·HCl, HOBt, TEA, DMF 1H-Indazole-3-carboxamide derpharmachemica.com, researchgate.net
Amide Coupling 1H-Indazole-3-carbohydrazide Aryl acid, HATU, DIPEA, DMF Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide jocpr.com
Hydrazide Formation 1H-Indazole-3-carboxylic acid methyl ester Hydrazine hydrate, Ethanol, reflux 1H-Indazole-3-carbohydrazide jocpr.com

Modifying the benzene portion of the indazole scaffold is another key strategy for creating structural analogues. This can be achieved either by starting with an already substituted precursor before the indazole ring is formed or by direct functionalization of the pre-formed indazole.

The benzene ring of indazole is electron-rich and can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents and the pyrazole ring itself. quora.com However, direct C-H functionalization methods, such as palladium-catalyzed C-H amination, have been developed for the synthesis of substituted indazoles. nih.gov

A more common approach is to begin the synthesis with a substituted aniline (B41778) or other benzene derivative. For example, a substituted o-toluidine (B26562) can be used as a starting material, with the substituents already in place, which then undergoes diazotization and cyclization to form the desired substituted indazole. This approach avoids potential issues with regioselectivity in the direct functionalization of the indazole core and allows for the introduction of a wide variety of functional groups, including halogens, alkyls, and alkoxy groups, onto the benzene ring. nih.gov For instance, 5-chloroisatin (B99725) has been used as a precursor to generate 5-chloroindazole-3-carboxylic acid. nih.gov

In the context of this compound, further substitution on the benzene ring is less common via direct electrophilic attack due to the presence of the strongly activating amino group, which can complicate reactions. Therefore, building the molecule from appropriately pre-functionalized benzene rings is often the more synthetically viable strategy.

Scaffold Hopping as a Design Strategy towards Indazole Derivatives

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel molecular cores (scaffolds) that are structurally different but retain similar biological activity to a known active compound. acs.org This technique is employed to discover new chemotypes, improve properties like potency and selectivity, or circumvent existing patents. The indazole ring is often used as a bioisosteric replacement for other bicyclic aromatic systems, such as indole (B1671886) or benzimidazole (B57391), and can itself be replaced by other scaffolds. nih.govcambridgemedchemconsulting.com

A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.com The indazole scaffold, for example, can be considered a bioisostere of indole, preserving the 1,2-relationship between key functional groups, such as a carboxylic acid and an adjacent p2-binding moiety in certain enzyme inhibitors. nih.gov This principle was successfully applied in the development of dual MCL-1/BCL-2 inhibitors, where hopping from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid core transformed a selective inhibitor into a dual-acting one. nih.govrsc.org

Conversely, the indazole scaffold can be replaced by other heterocycles. For example, in the design of kinase inhibitors, a quinazoline (B50416) core structure was replaced with a benzimidazole scaffold as a bioisostere to improve structural flexibility while retaining the indazole moiety as a hinge-binding element. tandfonline.com Other examples include replacing the indazole core with an aminopyrazole linker to enhance selectivity between different kinases. researchgate.net The choice of the replacement scaffold is often guided by computational methods and a deep understanding of the key protein-ligand interactions that need to be preserved. acs.orgnih.gov

Table 4: Examples of Scaffold Hopping Involving the Indazole Moiety

Original Scaffold Hopped Scaffold Therapeutic Target/Goal Outcome Reference
Indole-2-carboxylic acid Indazole-3-carboxylic acid MCL-1/BCL-2 Transformed MCL-1 selective inhibitor into a dual inhibitor nih.gov, rsc.org
Quinazoline Benzimidazole (with indazole retained) FLT3 Kinase Improved potency and structural flexibility tandfonline.com
Indazole Aminopyrazole JNK3 Kinase Increased selectivity over p38 kinase researchgate.net

Medicinal Chemistry and Biological Activity of 6 Amino 1h Indazole 3 Carboxylic Acid Derivatives

The 6-Amino-1H-Indazole-3-Carboxylic Acid Moiety as a Core Pharmacophore

The unique structural and electronic properties of the this compound scaffold make it a privileged structure in drug discovery. Its rigid bicyclic system provides a defined orientation for pendant functional groups to interact with biological targets, while the pyrazole (B372694) and benzene (B151609) rings offer multiple points for chemical modification. nih.gov

The indazole core is a cornerstone in rational drug design, particularly for kinase inhibitors where it often functions as an effective hinge-binding fragment. mdpi.com The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. This foundational binding motif allows medicinal chemists to focus on modifying other positions of the scaffold to achieve potency and selectivity.

A prominent example of its role in lead optimization is the development of inhibitors for the mitotic kinase TTK, a target in cancer therapy. Through systematic optimization and computer-aided modeling, researchers identified an indazole core with key sulfamoylphenyl and acetamido moieties at the 3- and 5-positions, respectively, as a novel and potent chemical class. nih.gov This effort culminated in the discovery of CFI-400936, a highly potent TTK inhibitor, demonstrating how the indazole scaffold can be methodically elaborated to produce clinical candidates. nih.gov

Furthermore, the strategy of "scaffold hopping," where a known pharmacophore is replaced with a bioisosteric equivalent, has successfully utilized the indazole framework. In the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, researchers replaced an indole-2-carboxylic acid core with an indazole-3-carboxylic acid scaffold. nih.govresearchgate.net This rational design choice preserved the essential binding interactions while altering the selectivity profile, transforming MCL-1 selective inhibitors into valuable dual MCL-1/BCL-2 inhibitors. nih.gov

Beyond its role as a pharmacophore, this compound serves as a versatile building block for the synthesis of diverse compound libraries. nih.govenamine.net The carboxylic acid at the 3-position is a particularly useful handle for chemical modification, most commonly through amide coupling reactions. This allows for the straightforward introduction of a wide array of chemical substituents, enabling extensive exploration of the structure-activity relationship (SAR).

Researchers have synthesized libraries of 1H-indazole-3-carboxamide derivatives by coupling the carboxylic acid with various substituted aryl or aliphatic amines. This approach has been instrumental in developing potent and selective inhibitors for targets such as p21-activated kinase 1 (PAK1), where the representative compound 30l, a 1H-indazole-3-carboxamide derivative, exhibited an IC₅₀ of 9.8 nM. nih.gov The synthesis of these libraries is crucial for screening campaigns aimed at identifying novel bioactive molecules. dntb.gov.ua The 6-amino group provides another site for modification, further expanding the chemical diversity that can be generated from this single, versatile starting material. nih.gov

Enzyme Inhibition by Indazole-3-Carboxylic Acid Derivatives

Derivatives of indazole-3-carboxylic acid have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling and are frequently dysregulated in cancer. rsc.org

The indazole scaffold has proven effective in targeting both major families of protein kinases: receptor tyrosine kinases and serine/threonine kinases. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.gov Consequently, VEGFR2 is a major target for anticancer drug development. biotech-asia.org Numerous indazole derivatives have shown potent inhibitory activity against VEGFR2. biotech-asia.org For instance, in one study, a designed indazole-based compound, compound 30, demonstrated exceptionally potent inhibition of VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer development. nih.gov The indazole scaffold has been successfully employed to create potent FGFR inhibitors. Through fragment-led de novo design, researchers identified an indazole-based pharmacophore that inhibits FGFR1-3 in the micromolar range. nih.govfrontiersin.org Further optimization of a 1H-indazol-3-amine scaffold led to the discovery of compound 7r, a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. nih.gov

Inhibition of Receptor Tyrosine Kinases by Indazole Derivatives

CompoundTarget KinasePotency (IC₅₀)Reference
Compound 30VEGFR21.24 nM nih.gov
Compound 7rFGFR12.9 nM nih.gov
Compound 7nFGFR115.0 nM nih.gov
Indazole FragmentsFGFR1-30.8 - 90 µM nih.gov

MCL-1 and BCL-2: Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2) are anti-apoptotic proteins from the BCL-2 family that are overexpressed in many cancers, contributing to therapeutic resistance. nih.govnih.gov Developing dual inhibitors for these targets is a promising therapeutic strategy. nih.gov Researchers have successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by scaffold hopping from an indole-2-carboxylic acid to an N2-substituted, indazole-3-carboxylic acid framework. nih.govresearchgate.net Further elaboration into indazole-3-acylsulfonamides resulted in compounds with improved dual inhibition profiles. nih.gov

TTK: The serine/threonine kinase TTK (also known as Mps1) is a critical component of the spindle assembly checkpoint, making it an attractive target for developing antimitotic cancer therapies. nih.gov A screening campaign followed by systematic, model-supported optimization identified a novel class of TTK inhibitors based on an indazole core. The lead compound from this series, CFI-400936, is a potent inhibitor of TTK with an IC₅₀ of 3.6 nM. nih.gov

Pim kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation and represents a promising target in oncology. nih.gov While various indazole and azaindazole cores have been explored for pan-Pim inhibition, specific examples derived directly from this compound are less prominent in the cited literature. nih.govresearchgate.net However, the broader success of the indazole scaffold against this kinase family suggests its potential utility. nih.gov

ERK: The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that is often hyperactivated in cancers, such as those with BRAF mutations. nih.gov The discovery and optimization of a series of indazole amide-based compounds have yielded potent ERK1/2 inhibitors. These optimized compounds demonstrated effective inhibition of ERK1/2 enzyme activity and the growth of BRAF-mutant cancer cell lines. nih.gov

Inhibition of Serine/Threonine Kinases by Indazole Derivatives

CompoundTarget Kinase(s)Potency (IC₅₀)Reference
CFI-400936TTK3.6 nM nih.gov
Indazole Amide SeriesERK1/2Potent Inhibition nih.gov
Indazole-3-acylsulfonamidesMCL-1/BCL-2Improved Dual Inhibition nih.gov

Kinase Inhibition Profiles

Other Kinases (e.g., c-Kit, PDGFRβ, FLT3)

Derivatives of the 6-amino-1H-indazole scaffold have demonstrated significant inhibitory activity against several receptor tyrosine kinases implicated in oncogenesis, including c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3). These kinases play crucial roles in cell signaling pathways that govern proliferation, differentiation, and survival, and their aberrant activation is a hallmark of various cancers.

Structure-based drug design has led to the development of 3-amino-1H-indazol-6-yl-benzamides engineered to target the "DFG-out" inactive conformation of the kinase activation loop. nih.gov This approach has yielded compounds with potent, single-digit nanomolar efficacy against FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M, which is resistant to some conventional kinase inhibitors. nih.gov For instance, compounds 4 and 11 from this series show exceptional potency, highlighting the effectiveness of the amino-indazole scaffold as a hinge-binding motif. nih.gov Despite a broad kinase selectivity profile in some cases, these compounds can exhibit high selectivity for cancer cells dependent on the targeted kinases, showing over 1000-fold more potency against cells reliant on FLT3 or the c-Kit-T670I mutant compared to other cells. nih.gov

Further structural optimization has produced a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives as powerful FLT3 inhibitors. nih.gov Molecular docking studies reveal that the indazole core is a key hinge-binder, interacting with the Cys694 residue in the FLT3 active site. nih.gov The most potent compound in this series, 8r , demonstrated strong inhibitory activity against wild-type FLT3 and its mutants, with IC50 values in the nanomolar range and high selectivity across a panel of 42 protein kinases. nih.gov Specifically, compound 8r inhibited FLT3, FLT3-ITD (W51), and FLT3-TKD (D835Y) with IC50 values of 41.6 nM, 22.8 nM, and 5.64 nM, respectively. nih.gov

To combat the clinical challenge of acquired resistance to FLT3 inhibitors, another series of derivatives, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine, was developed. nih.govacs.org Compound 10q from this series showed potent and selective inhibition of AML cells positive for the FLT3-ITD mutation. nih.govacs.org It effectively suppressed the phosphorylation of FLT3 and its downstream signaling components, leading to cell cycle arrest and apoptosis. nih.gov Notably, it also retained high potency against BaF3 cells engineered to express various FLT3 resistance mutations. nih.govacs.org

Table 1: Inhibitory Activity of Selected Indazole Derivatives Against c-Kit, PDGFR, and FLT3

Compound Target Kinase(s) IC50 / EC50 Reference
4 FLT3, c-Kit, PDGFRα-T674M Single-digit nM EC50s nih.gov
11 FLT3, c-Kit, PDGFRα-T674M Single-digit nM EC50s nih.gov
8r FLT3 (wild-type) 41.6 nM nih.gov
8r FLT3-ITD (W51) 22.8 nM nih.gov
8r FLT3-TKD (D835Y) 5.64 nM nih.gov
10q FLT3-ITD positive AML cells Potent inhibitory activity nih.govacs.org

Inhibition of Other Enzyme Classes

Beyond kinases, the versatile this compound scaffold has been successfully modified to yield potent inhibitors of diverse enzyme classes, including hydrolases, nucleosidases, and oxidoreductases.

Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases, particularly those affecting the respiratory system. nih.gov N-benzoylindazole derivatives have been identified as potent inhibitors of HNE. nih.gov Optimization of this series, through modifications at positions 3 and 5 of the indazole ring, led to the discovery of highly potent compounds. The 3-cyano derivative 5b emerged as the most potent, with an IC50 of 7 nM. nih.gov Another potent inhibitor, 20f , with a substitution at the 5-position, showed an IC50 of approximately 10 nM. nih.gov These compounds demonstrated good stability and specificity for HNE over other serine proteases. nih.gov

In a different approach, the 1,5,6,7-tetrahydro-4H-indazol-4-one core has been developed as a novel scaffold for HNE inhibitors. nih.gov This series yielded potent inhibitors with Ki values in the low nanomolar range (6–35 nM) and showed reasonable stability in aqueous buffers. nih.gov

Table 2: Inhibitory Potency of Indazole Derivatives Against Human Neutrophil Elastase (HNE)

Compound Scaffold Inhibitory Potency (IC50 / Ki) Reference
5b N-benzoylindazole IC50 = 7 nM nih.gov
20f N-benzoylindazole IC50 ~ 10 nM nih.gov
Various 1,5,6,7-tetrahydro-4H-indazol-4-one Ki = 6-35 nM nih.gov

Mechanisms of Enzyme Inhibition (e.g., competitive, pseudoirreversible)

Derivatives based on the indazole scaffold have been shown to exhibit various mechanisms of enzyme inhibition. In the case of human neutrophil elastase (HNE) inhibitors, N-benzoylindazole derivatives have been characterized as acting through a potent, competitive, and pseudoirreversible mechanism. nih.gov

Competitive Inhibition : This mode of inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby directly competing with the natural substrate. The binding of the inhibitor prevents the substrate from accessing the active site, thus blocking the enzyme's catalytic activity.

Pseudoirreversible Inhibition : This term describes a mechanism where the inhibitor initially binds to the enzyme non-covalently, similar to a standard reversible inhibitor. However, this initial complex then undergoes a slow chemical reaction to form a more stable, often covalent, adduct with the enzyme. This results in a time-dependent increase in inhibition that is not readily reversible by simple dilution, mimicking irreversible inhibition. For the N-benzoylindazole HNE inhibitors, this mechanism contributes to their high potency and prolonged duration of action. nih.gov

In contrast, other indazole-based inhibitors may act through different mechanisms. For example, some of the developed human glycolate (B3277807) oxidase inhibitors derived from fragment screening were found to be non-competitive, binding to an allosteric pocket rather than the active site. nih.gov This highlights the versatility of the indazole scaffold in generating inhibitors with diverse and specific mechanisms of action tailored to the target enzyme. nih.gov

Receptor Interaction and Modulation

The this compound scaffold has proven to be a versatile template in medicinal chemistry, giving rise to derivatives that interact with a diverse range of biological receptors. These interactions are fundamental to their potential therapeutic applications and are characterized by varying modes of action, including agonism and antagonism. The specific substitutions on the indazole core and the carboxamide group play a crucial role in determining the target receptor and the nature of the biological response.

Nicotinic Acetylcholine (B1216132) Receptor Agonism (e.g., α-7 receptor)

Derivatives of 1H-indazole-3-carboxamide have been identified as potent agonists of the human α7 nicotinic acetylcholine receptor (nAChR). One such compound, N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride, known as RG3487, demonstrates high affinity for the α7 nAChR, with an equilibrium constant (Ki) of 6 nM and a median effective concentration (EC50) of 0.8 μM. nih.gov The agonistic activity at this receptor is significant due to the α7 nAChR's role in cognitive processes, making its modulation a potential therapeutic strategy for conditions like Alzheimer's disease. nih.gov The structural features of these indazole derivatives, particularly the carboxamide linkage to a rigid azabicyclic moiety, appear to be critical for effective interaction with the α7 nAChR. nih.gov

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT6 antagonists)

The indazole nucleus is a key structural component in the development of antagonists for various serotonin (5-HT) receptors. Notably, derivatives of indazole-3-carboxylic acid have been investigated as potent 5-HT3 receptor antagonists. nih.gov Alterations to the aromatic nucleus of existing compounds led to the identification of indazole derivatives with high potency as 5-HT3 receptor antagonists. nih.gov Furthermore, the broader indazole scaffold is a well-established pharmacophore for 5-HT6 receptor antagonists. While many of these are not direct derivatives of this compound, the structural motif is of high interest in the design of ligands for this receptor, which is a target for cognitive enhancement in neurological disorders. nih.govmdpi.commdpi.com For instance, N1-azinylsulfonyl-1H-indole derivatives have been designed as potent 5-HT6 receptor antagonists with procognitive properties. nih.gov

Chemokine Receptor Antagonism (e.g., CCR4)

While specific research on this compound derivatives as CCR4 antagonists is not extensively documented in the provided sources, the broader indazole scaffold has been successfully utilized to develop antagonists for other chemokine receptors. For example, a series of 3-phenyl indazole-based compounds have been discovered as novel antagonists for the Chemokine-like receptor 1 (CMKLR1). nih.govacs.orgbohrium.com An optimized compound from this series, S-26d, was identified as a potent and orally available antagonist with a pIC50 value of 7.44 in human CMKLR1-transfected cells. nih.govacs.org This demonstrates the potential of the indazole core structure to serve as a template for the design of antagonists for the wider family of chemokine receptors, which are implicated in inflammatory diseases. nih.govacs.org

Estrogen Receptor Binding

Derivatives of the indazole core have been extensively studied for their interaction with estrogen receptors (ER), leading to the development of selective estrogen receptor degraders (SERDs) and selective ERβ ligands. bohrium.comnih.govnih.gov The optimization of an indazole series of SERDs has yielded compounds with the ability to induce tumor regression in tamoxifen-resistant breast cancer models. bohrium.com Furthermore, nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized to create highly selective ligands for the estrogen receptor β (ERβ). nih.govacs.org Certain derivatives with polar or polarizable substituents at the C-3 position exhibit high affinity for ERβ, comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. nih.govacs.org This high selectivity is also observed in cell-based transcriptional assays, highlighting the potential of these indazole-based compounds as pharmacological probes and therapeutic agents targeting ERβ-mediated pathways. nih.govacs.org

Therapeutic Potential Across Disease Areas

The diverse receptor interactions of this compound derivatives translate into a broad spectrum of potential therapeutic applications. The ability of these compounds to modulate key biological pathways has positioned them as promising candidates in oncology and other disease areas.

Oncology (Anticancer/Antitumor Activity)

The indazole scaffold is a well-recognized pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating potent antiproliferative and antitumor activities. researchgate.netnih.govrsc.orgresearchgate.netmdpi.comnih.gov Specifically, derivatives of 6-aminoindazole and 1H-indazole-3-amine/carboxamide have shown significant efficacy against a range of human cancer cell lines. researchgate.netnih.govresearchgate.netmdpi.comnih.gov

Research has led to the synthesis of 6-substituted aminoindazole derivatives with potent antiproliferative activity. For instance, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent anti-proliferative effect with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). researchgate.net Another study on 6-substituted amino-1H-indazole derivatives identified N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) as having an IC50 value of 14.3 ± 4.4 µM in the same cell line, with no cytotoxicity observed in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM. researchgate.net

A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. nih.govresearchgate.netmdpi.com Among these, compound 6o showed a promising inhibitory effect against the chronic myeloid leukemia cell line (K562) with an IC50 value of 5.15 µM. nih.govresearchgate.netmdpi.com This compound also demonstrated good selectivity, with a much lower cytotoxicity against normal HEK-293 cells (IC50 = 33.2 µM). nih.govresearchgate.netmdpi.com The mechanism of action for compound 6o was linked to the induction of apoptosis and cell cycle arrest, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

Further studies have identified other indazole derivatives with potent anticancer activity. Compound 2f from one series showed strong growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f inhibited proliferation, colony formation, migration, and invasion, while also promoting apoptosis. rsc.org The anticancer effects were associated with the upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS). rsc.org In vivo studies also demonstrated that compound 2f could suppress the growth of a 4T1 tumor model without significant side effects. rsc.org

The table below summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds.

CompoundCancer Cell LineIC50 (µM)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Human Colorectal Cancer)0.4 ± 0.3
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116 (Human Colorectal Cancer)14.3 ± 4.4
Compound 6oK562 (Chronic Myeloid Leukemia)5.15
Compound 6oHEK-293 (Normal Human Embryonic Kidney)33.2
Compound 2fVarious Cancer Cell Lines0.23–1.15

Inflammation (Anti-inflammatory Agents)

The indazole nucleus is a recognized scaffold in the development of anti-inflammatory agents. Derivatives of indazole have demonstrated the ability to modulate key pathways involved in the inflammatory response. Research has shown that the anti-inflammatory effects of certain indazole compounds may be attributed to their inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) which are mediators of inflammation. google.com

In addition to COX-2 inhibition, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). google.com These cytokines play a significant role in perpetuating the inflammatory cascade. The mechanism of action for some derivatives also includes the scavenging of free radicals, which are implicated in the tissue damage associated with chronic inflammation. google.com

Studies on various indazole derivatives have demonstrated significant, dose-dependent anti-inflammatory activity in preclinical models. For instance, in carrageenan-induced paw edema assays in rats, a standard model for acute inflammation, indazole compounds have shown a notable reduction in swelling. google.com One particular derivative, 5-aminoindazole, exhibited a maximal inhibition of 83.09% at a dose of 100 mg/kg in this model. google.com The potential for developing dual-action agents, possessing both antimicrobial and anti-inflammatory properties, has also been an area of interest within this class of compounds. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Select Indazole Derivatives
CompoundAssayTargetIC₅₀ (μM)Reference
IndazoleTNF-α InhibitionTNF-α220.11 google.com
5-AminoindazoleTNF-α InhibitionTNF-α230.19 google.com

Anti-infective Applications (Antimicrobial, Antifungal, Anti-HIV)

The versatile scaffold of indazole has been extensively explored for the development of various anti-infective agents. acs.org Derivatives stemming from 1H-indazole-3-carboxylic acid, in particular, have been synthesized and evaluated for their antimicrobial properties. google.comnih.gov

In the realm of antibacterial research, a series of fourteen novel 1H-indazole-3-carboxamides were synthesized from 1H-indazole-3-carboxylic acid and demonstrated activity against various bacterial strains. google.comnih.gov The broad pharmacological profile of indazole derivatives includes activity against both Gram-positive and Gram-negative bacteria. researchgate.net

With respect to antifungal applications, certain indazole derivatives have shown promise. For example, some 2,3-diphenyl-2H-indazole derivatives have been reported to possess in vitro activity against pathogenic fungi such as Candida albicans and Candida glabrata. nih.gov

The anti-infective spectrum of indazole derivatives also extends to antiviral research, including activity against the Human Immunodeficiency Virus (HIV). The general class of indazole compounds has been noted for its potential anti-HIV properties, often associated with the inhibition of viral enzymes crucial for replication. acs.org

Table 2: Spectrum of Anti-infective Activity of Indazole Derivatives
Type of ActivitySpecific Target/OrganismDerivative ClassReference
AntibacterialVarious bacterial strains1H-Indazole-3-carboxamides google.comnih.gov
AntifungalCandida albicans, Candida glabrata2,3-diphenyl-2H-indazole derivatives nih.gov
Anti-HIVHuman Immunodeficiency VirusGeneral Indazole Derivatives acs.org

Male Contraception (Antispermatogenic Agents)

Derivatives of indazole-3-carboxylic acid represent a significant class of non-hormonal agents investigated for male contraception due to their potent antispermatogenic activity. google.comsciety.org The foundational compound in this area of research is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, also known as Lonidamine. nih.govbldpharm.com While initially explored for its anticancer properties, Lonidamine was observed to disrupt spermatogenesis. biorxiv.orgmdpi.com

This discovery spurred the development of numerous analogues with the aim of enhancing contraceptive efficacy and improving the safety profile. nih.govmdpi.com Among the most notable derivatives are gamendazole (B1674601) and adjudin. acs.orgbiorxiv.org These compounds have been shown to effectively inhibit sperm production in animal models. acs.orgnih.gov For instance, a single oral dose of gamendazole resulted in 100% infertility in male rats, with some subjects regaining fertility over time. acs.orgnih.gov

The mechanism of action for these indazole-based antispermatogenic agents is believed to involve the disruption of the adherens junctions between Sertoli cells and developing germ cells within the seminiferous tubules. nih.gov This interference leads to the premature release of germ cells and a subsequent reduction in sperm count. nih.gov Sertoli cells have been identified as a primary target for these compounds. acs.org Research is ongoing to optimize the reversibility and minimize any potential toxicity of these promising male contraceptive candidates. nih.gov

Table 3: Key Indazole-3-Carboxylic Acid Derivatives Investigated for Male Contraception
Compound NameChemical NameKey FindingReference
Lonidamine1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidPioneering compound with antispermatogenic activity. nih.govbiorxiv.orgmdpi.com
GamendazoleIndazole carboxylic acid analogueInduced 100% infertility in rats with a single oral dose. acs.orgnih.govnih.gov
Adjudin1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazideA potent analogue that perturbs Sertoli-germ cell junctions. nih.govbiorxiv.org

Neurological Disorders

The indazole scaffold is a privileged structure in medicinal chemistry for targeting the central nervous system (CNS) and has been investigated for its potential in treating a variety of neurological disorders. nih.gov Specifically, indazole-3-carboxylic acid serves as a crucial starting material for the synthesis of compounds that modulate key neurological receptors. google.com

One area of significant research is the development of agonists and partial agonists for the nicotinic α-7 receptor. Derivatives of indazole-3-carboxylic acid are being actively studied for their potential therapeutic benefits in conditions associated with malfunctioning nicotinic acetylcholine receptors, such as Alzheimer's disease and schizophrenia. google.com

Furthermore, the indazole core has been incorporated into novel compounds designed to act as serotonergic agents, targeting serotonin 5-HT2A receptors. acs.org These derivatives are being explored for the treatment of psychosis and other CNS disorders. acs.org The therapeutic potential of indazoles in neurodegenerative diseases like Parkinson's and Alzheimer's also stems from their ability to inhibit enzymes such as monoamine oxidase (MAO) and various kinases, including Glycogen synthase kinase 3 (GSK3). nih.gov

More recently, a CNS-penetrating indazole-based molecule, BAL-1516, has been identified as a potent inhibitor of the NLRP3 inflammasome. sciety.orgbiorxiv.org Since neuroinflammation is a critical component in the pathology of many neurodegenerative diseases, targeting the NLRP3 inflammasome presents a promising therapeutic strategy. biorxiv.org Additionally, the indazole derivative Edaravone is a marketed drug used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov

Table 4: Indazole Derivatives and their Targets in Neurological Disorders
Derivative Class/CompoundNeurological Target/PathwayPotential Therapeutic ApplicationReference
Indazole-3-carboxylic acid amidesNicotinic α-7 receptorAlzheimer's disease, Schizophrenia google.com
General Indazole derivativesSerotonin 5-HT2A receptorPsychosis, CNS disorders acs.org
General Indazole derivativesMAO, GSK3Parkinson's disease, Alzheimer's disease nih.gov
BAL-1516NLRP3 InflammasomeNeuroinflammatory diseases (e.g., Alzheimer's) sciety.orgbiorxiv.org
EdaravoneNot specifiedAmyotrophic Lateral Sclerosis (ALS) nih.gov

Structure Activity Relationship Sar Studies of 6 Amino 1h Indazole 3 Carboxylic Acid Derivatives

Influence of Substituent Position and Nature on Biological Efficacy

The biological activity of 6-amino-1H-indazole-3-carboxylic acid derivatives is highly sensitive to the nature and position of various substituents on the indazole core. Modifications at the C-6 amino group, the N-1 and N-2 nitrogen atoms, the C-3 carboxylic acid moiety, and the fused benzene (B151609) ring all play significant roles in modulating the potency and selectivity of these compounds.

The indazole ring contains two nitrogen atoms, N-1 and N-2, which can be substituted, typically through alkylation or acylation. The indazole nucleus exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govnih.gov Direct alkylation of the 1H-indazole scaffold often results in a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be a synthetic challenge. nih.govbeilstein-journals.orgbeilstein-journals.org

The position of the substituent on the indazole nitrogen has a profound impact on biological activity. SAR studies comparing N-1 and N-2 isomers have revealed clear preferences for one regioisomer over the other for specific biological targets. In one study on anti-proliferative agents, relocating a methyl group from the N-1 to the N-2 position led to a decrease in the cytotoxic activity for most of the compounds tested. nih.gov For example, N-1 methyl isomers with 3-pyridylmethyl and 4-fluorobenzyl groups were 5.8 to 34.5-fold more cytotoxic than the corresponding N-2 methyl isomers. nih.gov This highlights that the geometry and electronic distribution dictated by the N-1 substitution pattern are more favorable for the desired biological interaction in this class of compounds.

Table 1: Comparison of Anti-proliferative Activity (IC₅₀ in µM) of N-1 vs. N-2 Methyl Isomers in HCT116 Cells Data extracted from a study on 6-substituted aminoindazole derivatives. nih.gov

Substituent at 6-Amino GroupN-1 Methyl Isomer (IC₅₀, µM)N-2 Methyl Isomer (IC₅₀, µM)
Isopropyl> 1002.5 ± 1.6
Acetyl26.7 ± 15.7> 100
3-pyridylmethyl2.3 ± 1.440.0 ± 22.0
4-fluorobenzyl0.4 ± 0.313.8 ± 12.1
3-fluorobenzyl2.2 ± 1.612.8 ± 9.0

The carboxylic acid group at the C-3 position is a versatile handle for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and hydrazides. This functional group can serve as a hydrogen bond donor or acceptor and provides a point for extending the molecule to explore further binding pockets within a target protein.

The conversion of the carboxylic acid to an amide (carboxamide) is a common strategy. The properties of the resulting compound are heavily influenced by the nature of the amine used in the coupling. For example, a series of 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various substituted aryl or aliphatic amines to explore their antimicrobial activities. researchgate.netderpharmachemica.com Similarly, derivatization into hydrazides and subsequent coupling with aryl acids to form N'-(1H-indazole-3-carbonyl)-hydrazide derivatives has been explored. jocpr.com

However, the derivatization is not always beneficial for activity. In a study targeting calcium-release activated calcium (CRAC) channels, indazole-3-amide derivatives were found to be only weakly active, suggesting that for this particular target, the amide modification of the C-3 position was not optimal for potent inhibition. nih.gov This demonstrates that the utility of derivatizing the carboxylic acid moiety is highly dependent on the specific biological target and its binding site architecture.

Beyond the C-6 amino group, substitutions at other positions on the fused benzene ring (C-4, C-5, and C-7) can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its biological efficacy.

Studies have shown that introducing substituents at the C-4 and C-5 positions can modulate activity. For instance, some research has focused on indazole derivatives with a large substituent at the C-4 position and a small halogen at the C-6 position for IDO1 inhibition. nih.gov The synthesis of methyl 5-bromo-1H-indazole-3-carboxylate highlights the use of a C-5 substituent as a key intermediate for further diversification. nih.gov In other cases, SAR studies have revealed that aryl groups at both the C-3 and C-6 positions of the indazole core were critical for inhibitory activities against certain targets. nih.gov The introduction of electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position has been shown to have a strong influence on the regioselectivity of N-alkylation, conferring excellent N-2 selectivity. beilstein-journals.org This indicates that substitutions on the benzene ring not only directly impact binding interactions but can also influence the reactivity and synthetic accessibility of other parts of the molecule.

Identification of Pharmacophoric Features and Key Binding Interactions

A pharmacophore model outlines the essential molecular features necessary for a specific biological activity. For this compound derivatives, several key pharmacophoric features have been identified through various studies.

The 1H-Indazole Scaffold: This bicyclic ring system serves as the central core or scaffold. It is considered a key pharmacophore for IDO1 inhibitory activity and an effective hinge-binding fragment for certain tyrosine kinases. researchgate.netnih.gov Its aromatic nature allows for hydrophobic and π-stacking interactions within the target's binding site.

The C-6 Amino Group: This group often acts as a crucial hydrogen bond donor and/or acceptor. It also provides a vector for adding substituents that can access additional pockets in the binding site, enhancing affinity and selectivity.

The C-3 Carboxylic Acid/Derivative: The functional group at this position is another key interaction point. The carboxylic acid itself can form strong ionic or hydrogen bonds. When derivatized into an amide or ester, this position can be tailored to introduce various groups that can engage in hydrophobic or hydrogen bonding interactions, depending on the specific substituent.

Molecular docking studies have provided further insights into binding interactions. For example, the 1H-indazole motif has been shown to have effective interactions with the ferrous ion of heme and a hydrophobic pocket in the active site of IDO1. nih.gov The specific nature and orientation of substituents on the indazole core determine the precise interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uran.ua By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new compounds and provide insights into the structural features that are most important for efficacy.

While specific QSAR studies on this compound are not widely published, the methodology has been successfully applied to structurally related heterocyclic compounds to elucidate their SAR. For instance, in a study of 3-amino-1,4,2-benzodithiazine derivatives with anticancer activity, QSAR models were developed to correlate structural descriptors with the inhibition of cancer cell growth. nih.gov These models helped to identify the key parameters controlling the biological properties of the compounds. Similarly, QSAR analysis of tricyclic quinolinecarboxamides revealed that diuretic activity was influenced by descriptors such as lipophilicity (logP), molecular volume, and various energy parameters. uran.ua

Applying this approach to this compound derivatives would involve:

Synthesizing a diverse library of analogues with systematic variations.

Measuring their biological activity in a relevant assay.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods to build a regression model that links the descriptors to the observed activity.

Such a QSAR model could then be used to rationalize the observed SAR and guide the design of new derivatives with potentially improved potency and more desirable pharmacological profiles.

Computational and Biophysical Characterization of 6 Amino 1h Indazole 3 Carboxylic Acid Interactions

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their binding modes. nih.gov

Molecular docking studies on derivatives of 1H-indazole-3-carboxylic acid have revealed specific binding modes within the active sites of various protein targets. For instance, a series of 3-carboxamide indazole derivatives were docked against the renal cancer receptor (PDB: 6FEW), demonstrating the ability of the indazole scaffold to orient itself within the binding pocket to form key interactions. nih.gov In these studies, the indazole core typically acts as a scaffold, positioning functional groups to interact with the protein. The carboxylic acid group at the 3-position, or its amide derivatives, frequently engages in hydrogen bonding, a critical component of ligand-protein recognition. The amino group at the 6-position is also anticipated to form hydrogen bonds, further anchoring the ligand within the binding site.

In a study involving 1-trityl-5-azaindazole derivatives, which are structurally related to the target compound, docking into the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR) showed that the indazole core or its bioisostere orients to allow for multiple interactions with the receptor's active site. jocpr.com These studies suggest that the planar indazole ring system often participates in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

Docking studies have been successful in identifying key amino acid residues that are crucial for the binding of indazole derivatives. For the 3-carboxamide indazole derivatives targeting the renal cancer receptor (PDB: 6FEW), interactions were observed with residues such as ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, and PHE762. nih.gov These interactions include hydrogen bonds, and alkyl or π–alkyl interactions. nih.gov

In the case of 1-trityl-5-azaindazole derivatives, crucial interactions were identified with LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30 in the PBR receptor. jocpr.com For the MDM2 receptor, high bonding interaction was observed with GLN72 and HIS73. jocpr.com These findings highlight the importance of both polar and non-polar residues in stabilizing the ligand-protein complex. The specific interactions depend on the substitution pattern of the indazole ring and the topology of the receptor's binding site.

Binding affinity, often estimated through docking scores or calculated binding energies, is a critical parameter in assessing the potential of a compound as a drug candidate. Lower binding energy values typically indicate a more stable ligand-protein complex. In studies of 3-carboxamide indazole derivatives, compounds with high binding affinities were identified, with calculated Ki values in the micromolar range (e.g., 0.0235 µM, 0.0295 µM, and 0.0361 µM). nih.gov

Indazole DerivativeTarget Protein (PDB ID)Key Interacting Amino Acid ResiduesBinding Affinity / Docking Score
3-Carboxamide Indazole DerivativesRenal Cancer Receptor (6FEW)ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762Ki values: 0.0235 µM, 0.0295 µM, 0.0361 µM
1-Trityl-5-azaindazole DerivativesPBRLEU43, GLN109, ILE141, LYS140, PHE23, LEU30-257.9 to -286.4 kcal/mol
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2-p53GLN72, HIS73-359.2 kcal/mol

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. These simulations can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the interactions.

A study on indazole-3-carboxylic acid and its metal complexes as nitric oxide synthase inhibitors utilized MD simulations to confirm that the inhibitors remained stable in the docking region throughout the simulation. researchgate.net The Root Mean Square Deviation (RMSD) of the protein-ligand complex is a key metric in MD simulations, with stable values indicating that the complex has reached equilibrium. For the indazole-3-carboxylic acid derivatives, stable RMSD values suggested that the presence of the inhibitor increased the affinity between the cofactor and the binding site. researchgate.net While specific MD simulation data for 6-amino-1H-indazole-3-carboxylic acid is not available, the results from its parent compound suggest that the indazole-3-carboxylic acid scaffold is capable of forming stable complexes with protein targets, a property that is likely to be retained by the 6-amino derivative.

Advanced Theoretical Computations (e.g., Density Functional Theory, SAPT0, PIEDA)

Advanced theoretical computations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which in turn govern its reactivity and interaction capabilities. DFT calculations have been employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov These studies help in understanding the electron distribution within the molecule and identifying regions that are likely to participate in interactions.

For instance, DFT calculations at the B3LYP/6-311+ level have been used to analyze the electronic structure of indazole derivatives, providing insights into their reactivity and potential for interaction with biological targets. nih.gov While specific studies employing Symmetry-Adapted Perturbation Theory (SAPT0) or π-π interaction energy decomposition analysis (PIEDA) for this compound were not found, DFT remains a valuable tool for characterizing the electronic properties of this class of compounds.

Crystallographic Studies of Ligand-Bound Complexes (where indazole derivatives are studied)

X-ray crystallography provides high-resolution structural information of molecules and their complexes, offering a definitive view of the binding mode and interactions. While a crystal structure of this compound in a complex with a protein is not available, the crystal structure of a closely related derivative, 1-Methyl-1H-indazole-3-carboxylic acid, has been reported. nih.gov

This study revealed a monoclinic crystal system with space group P21/n. nih.gov The asymmetric unit contains two molecules, which form inversion dimers through O—H···O hydrogen bonds. nih.gov This provides valuable information on the intermolecular interactions that the indazole-3-carboxylic acid moiety can form. Such data on bond lengths, angles, and crystal packing can be used to validate and refine computational models of related compounds like this compound.

Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid
ParameterValue
Chemical FormulaC9H8N2O2
Molecular Weight176.17
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
β (°)93.10 (3)
Volume (ų)1672.7 (6)

Future Research Directions and Translational Perspectives for 6 Amino 1h Indazole 3 Carboxylic Acid

Strategies for Developing Highly Selective and Potent Therapeutics

The development of highly selective and potent therapeutics derived from 6-amino-1H-indazole-3-carboxylic acid hinges on a deep understanding of its structure-activity relationships (SAR). Future strategies will likely concentrate on modifications at key positions of the indazole ring to optimize interactions with biological targets.

One primary approach involves the strategic derivatization of the 6-amino group. This functional group provides a handle for the introduction of various substituents that can modulate the compound's pharmacological profile. For instance, acylation or reductive amination of the 6-amino group can lead to derivatives with altered polarity, solubility, and target-binding affinity. researchgate.net Research into a series of 6-substituted aminoindazole derivatives has shown that such modifications can yield compounds with potent anti-proliferative activity. researchgate.netrsc.org

Furthermore, the 3-carboxylic acid group is another critical site for modification. Conversion of the carboxylic acid to amides or esters can significantly impact the compound's pharmacokinetic properties and its ability to interact with specific amino acid residues within a target's active site. The synthesis of 1H-indazole-3-carboxamide derivatives has been a successful strategy in developing potent and selective inhibitors of various enzymes, such as p21-activated kinase 1 (PAK1). nih.gov

A key challenge in developing potent therapeutics is achieving high selectivity to minimize off-target effects. Structure-based drug design, guided by X-ray crystallography or NMR spectroscopy of ligand-target complexes, will be instrumental in designing derivatives with improved selectivity. nih.gov This approach allows for the rational design of modifications that enhance binding to the desired target while minimizing interactions with other proteins.

The following table summarizes the inhibitory activities of some indazole derivatives, illustrating the potential for developing potent compounds from this scaffold.

Compound TypeTargetIC50 (nM)Reference
1H-indazole-3-carboxamide derivativePAK19.8 nih.gov
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0 nih.gov
1H-indazole amide derivativeERK1/29.3 - 25.8 nih.gov

Exploration of Novel Biological Targets and Disease Indications

While indazole derivatives have been extensively explored as kinase inhibitors, future research should aim to identify novel biological targets and expand the therapeutic applications of compounds derived from this compound. nih.govnih.gov

One promising area of exploration is in the field of immunotherapy. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. nih.gov The indazole scaffold, being a bioisostere of the indole (B1671886) ring in tryptophan (the substrate for IDO1), is an attractive starting point for the design of IDO1 inhibitors. nih.gov A study on 6-substituted aminoindazole derivatives revealed a compound that not only exhibited potent anti-proliferative activity but also suppressed IDO1 protein expression. rsc.orgnih.gov

Beyond cancer, the versatility of the indazole scaffold suggests potential applications in other disease areas. For instance, derivatives of indazole have been investigated for their activity as antagonists for serotonin (B10506) receptors, which could have implications for neurological and psychiatric disorders. researchgate.net Further screening of libraries of this compound derivatives against a broad panel of biological targets could uncover unexpected activities and open up new therapeutic avenues.

The exploration of multi-target agents is another emerging trend. Designing single molecules that can modulate multiple targets involved in a disease pathway can offer superior efficacy and a lower likelihood of resistance development. The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for kinases, and its incorporation into multi-targeted tyrosine kinase inhibitors has been successful. mdpi.comnih.gov

Innovation in Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to the clinic requires robust and scalable synthetic routes. Future research in this area will focus on developing efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Traditional methods for the synthesis of the indazole core can suffer from limitations such as poor selectivity and low yields. diva-portal.org Recent advancements have focused on direct and selective functionalization of the indazole ring. For example, a method for the direct and selective alkylation of indazole-3-carboxylic acid has been developed, providing a more efficient route to certain derivatives. diva-portal.org

Other innovative approaches include transition metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the indazole scaffold. nih.gov The development of one-pot or tandem reactions that minimize purification steps and reduce waste is also a key area of focus. Furthermore, exploring flow chemistry for the synthesis of indazole derivatives could offer advantages in terms of safety, scalability, and reproducibility.

A general synthetic scheme for the derivatization of the 6-amino-1H-indazole core is presented below:

Starting MaterialReactionProduct
6-nitroindazoleMethylation followed by reduction6-aminoindazole derivatives
5-bromo-2-fluorobenzonitrileReflux with hydrazine (B178648) hydrate (B1144303)5-bromo-1H-indazol-3-amine
Indazole-3-carboxylic acidCoupling with amines1H-indazole-3-carboxamides

Integration of In Silico and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is becoming increasingly crucial in modern drug discovery. japsonline.comresearchgate.net For this compound, in silico approaches can significantly accelerate the identification and optimization of lead compounds. globalresearchonline.net

Virtual screening of large compound libraries against a specific biological target can help prioritize molecules for experimental testing, saving time and resources. nih.gov Molecular docking studies can predict the binding modes of this compound derivatives within the active site of a target protein, providing insights for rational drug design. nih.gov This information can guide the synthesis of new derivatives with improved binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of indazole derivatives with their biological activities. japsonline.com These models can then be used to predict the activity of virtual compounds and to identify the key structural features that are important for activity.

Pharmacophore modeling can be employed to identify the essential three-dimensional arrangement of functional groups required for biological activity. japsonline.com This information can be used to design novel scaffolds that mimic the active conformation of this compound derivatives.

The synergy between in silico predictions and experimental validation is a powerful strategy. Computational predictions can guide the synthetic efforts, and the experimental results can be used to refine and improve the computational models in an iterative cycle of drug design and optimization. nih.gov

Design of Next-Generation Indazole-Based Compounds

The design of next-generation compounds based on the this compound scaffold will focus on improving upon existing derivatives and exploring novel chemical space. This will involve the application of advanced medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties.

One approach is the use of fragment-based drug design. nih.gov This involves identifying small molecular fragments that bind to the target protein and then linking them together to create more potent lead compounds. The 1H-indazole-3-carboxamide scaffold itself has been identified as a potential fragment for PAK1 inhibitors. nih.gov

Another strategy is the application of bioisosteric replacements. This involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the carboxylic acid group could be replaced with other acidic functionalities to modulate pKa and cell permeability.

The development of targeted drug delivery systems for indazole-based compounds is another avenue for future research. This could involve conjugating the active molecule to a targeting moiety, such as an antibody or a peptide, that directs the drug specifically to the diseased cells, thereby increasing efficacy and reducing systemic toxicity.

Finally, the exploration of novel indazole-based scaffolds through scaffold hopping and molecular hybridization strategies can lead to the discovery of compounds with unique biological activities. mdpi.com By combining the structural features of this compound with those of other known pharmacophores, it may be possible to design novel therapeutics with enhanced properties. nih.gov

Q & A

How can researchers optimize the synthesis of 6-amino-1H-indazole-3-carboxylic acid to improve yield and purity while minimizing side products?

Answer:
Optimization involves multi-step protocols, including:

  • Reagent Selection : Use sodium acetate as a catalyst in refluxing acetic acid to promote cyclization and reduce side reactions .
  • Temperature Control : Maintain precise reflux conditions (e.g., 100–120°C) to prevent decomposition of intermediates .
  • Purification Strategies : Employ recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate high-purity crystals .
  • Analytical Monitoring : Track reaction progress via TLC or HPLC to identify optimal termination points, minimizing byproduct formation .

What advanced structural characterization techniques are recommended for confirming the molecular structure and tautomeric forms of this compound?

Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve tautomeric forms and hydrogen-bonding networks .
  • Spectroscopic Analysis :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign proton environments and confirm substituent positions .
    • IR Spectroscopy : Identify carboxyl (-COOH) and amino (-NH2_2) functional groups via characteristic stretching frequencies (e.g., 1680–1720 cm1^{-1} for C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How should researchers address contradictory data arising from different analytical methods when characterizing this compound?

Answer:
Contradictions (e.g., NMR vs. X-ray data) require:

  • Cross-Validation : Compare results from orthogonal methods (e.g., crystallography and spectroscopy) to resolve ambiguities .
  • Dynamic Studies : Perform variable-temperature NMR to assess tautomeric equilibria or conformational flexibility .
  • Computational Modeling : Use density functional theory (DFT) to predict stable tautomers and compare with experimental data .
  • Error Analysis : Re-examine experimental conditions (e.g., solvent effects in NMR) and recalibrate instruments .

What strategies are effective in evaluating the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays to measure IC50_{50} values .
  • Cell-Based Studies : Assess cytotoxicity and apoptosis induction in cancer cell lines via MTT or flow cytometry .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity and selectivity .
  • ADME Profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell models .

How can computational methods be integrated into the study of this compound for predicting reactivity or interactions?

Answer:

  • Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for enhanced reactivity .
  • MD Simulations : Study solvation effects and stability of tautomeric forms in aqueous environments .
  • QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with biological activity to prioritize derivatives .

What purification challenges arise during the isolation of this compound, and how can they be mitigated?

Answer:

  • Solubility Issues : Low solubility in polar solvents requires mixed-solvent systems (e.g., DMF/ethanol) for recrystallization .
  • Byproduct Removal : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group for pH-dependent solubility (e.g., precipitate at acidic pH) .

How do researchers validate the tautomeric equilibrium of this compound in solution versus solid state?

Answer:

  • Solid-State Analysis : X-ray crystallography provides definitive tautomeric assignments in crystalline forms .
  • Solution Studies :
    • 15N^{15}\text{N}-NMR to detect protonation states of the indazole ring .
    • UV-Vis spectroscopy to monitor pH-dependent shifts in absorbance spectra .
  • Theoretical Comparisons : Overlay experimental data with DFT-predicted tautomer energies .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound derivatives?

Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and temperature profiles .
  • Batch Consistency : Use high-purity starting materials (≥98%) and anhydrous solvents to minimize variability .
  • Automation : Employ flow chemistry systems for precise control of reaction parameters (e.g., residence time) .
  • Peer Validation : Share protocols with collaborators for cross-lab verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.